ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate
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Overview
Description
Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate is a heterocyclic compound that belongs to the class of triazoles. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom in the structure enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of ethyl azidoacetate with a fluorinated alkyne in the presence of a copper catalyst. The reaction is carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of microwave-assisted synthesis can also be employed to reduce reaction times and improve efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: The fluorine atom can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole oxides, while substitution reactions can produce various fluorine-substituted derivatives .
Scientific Research Applications
Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and as a potential drug candidate.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate involves its interaction with specific molecular targets. The fluorine atom enhances its binding affinity to enzymes and receptors, leading to inhibition or activation of biological pathways. The compound may act as an enzyme inhibitor, disrupting metabolic processes in microorganisms or cancer cells .
Comparison with Similar Compounds
Similar Compounds
1,2,3-Triazole: A parent compound with similar biological activities.
5-Fluoro-1H-1,2,4-triazole: Another fluorinated triazole with comparable properties.
Ethyl 4-fluoro-1H-imidazole-5-carboxylate: Shares structural similarities and biological activities.
Uniqueness
Ethyl 5-fluoro-1H-1,2,3-triazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both ethyl and fluorine groups enhances its stability and activity compared to other triazoles .
Properties
Molecular Formula |
C5H6FN3O2 |
---|---|
Molecular Weight |
159.12 g/mol |
IUPAC Name |
ethyl 5-fluoro-2H-triazole-4-carboxylate |
InChI |
InChI=1S/C5H6FN3O2/c1-2-11-5(10)3-4(6)8-9-7-3/h2H2,1H3,(H,7,8,9) |
InChI Key |
RITXXIKSNKGNJC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNN=C1F |
Origin of Product |
United States |
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